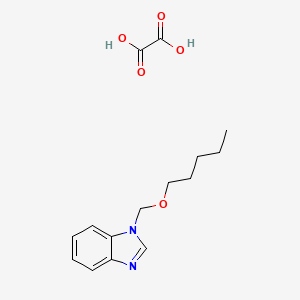
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine typically involves the diazotization of beta-naphthylamine followed by coupling with 2,4,6-triaminopyrimidine. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(beta-Naphthylazo)-2,4,6-triaminopyrimidine
- 4-(beta-Naphthylazo)-2,6-diaminopyrimidine
- 2-(beta-Naphthylazo)-4,6-diaminopyrimidine
Uniqueness
5-(beta-Naphthylazo)-2,4,6-triaminopyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
32524-44-0 |
|---|---|
Molecular Formula |
C14H13N7 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
5-(naphthalen-2-yldiazenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H13N7/c15-12-11(13(16)19-14(17)18-12)21-20-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,15,16,17,18,19) |
InChI Key |
GMZHNARLYLDKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(N=C(N=C3N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)






![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)




